molecular formula C7H9NO3S B13793027 (2-Methoxyphenyl)sulfuramidous acid CAS No. 776283-95-5

(2-Methoxyphenyl)sulfuramidous acid

Cat. No.: B13793027
CAS No.: 776283-95-5
M. Wt: 187.22 g/mol
InChI Key: SRMAXEUHUNLXEF-UHFFFAOYSA-N
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Description

(2-Methoxyphenyl)sulfuramidous acid is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further bonded to a sulfuramidous acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyphenyl)sulfuramidous acid typically involves the reaction of 2-methoxyaniline with sulfuryl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and the use of a suitable solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyphenyl)sulfuramidous acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfuramidous group to a sulfide or thiol group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted phenyl derivatives.

Scientific Research Applications

(2-Methoxyphenyl)sulfuramidous acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl)sulfuramidous acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxyphenyl)sulfonic acid
  • (2-Methoxyphenyl)thiol
  • (2-Methoxyphenyl)amine

Uniqueness

(2-Methoxyphenyl)sulfuramidous acid is unique due to the presence of both a methoxy group and a sulfuramidous acid group, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in research and industry.

Properties

CAS No.

776283-95-5

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

1-methoxy-2-(sulfinoamino)benzene

InChI

InChI=1S/C7H9NO3S/c1-11-7-5-3-2-4-6(7)8-12(9)10/h2-5,8H,1H3,(H,9,10)

InChI Key

SRMAXEUHUNLXEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NS(=O)O

Origin of Product

United States

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